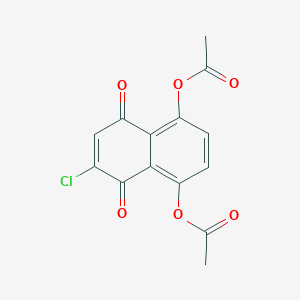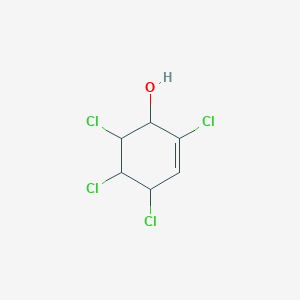
6-Chloro-5,8-dioxo-5,8-dihydronaphthalene-1,4-diyl diacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-5,8-dioxo-5,8-dihydronaphthalene-1,4-diyl diacetate is an organic compound with the molecular formula C14H9ClO6. This compound is part of the naphthalene family, characterized by a fused pair of benzene rings. The presence of chlorine and acetate groups in its structure makes it a compound of interest in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5,8-dioxo-5,8-dihydronaphthalene-1,4-diyl diacetate typically involves the chlorination of 5,8-dioxo-5,8-dihydronaphthalene-1,4-diyl diacetate. This can be achieved through the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent decomposition.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and maximizing efficiency.
化学反応の分析
Types of Reactions
6-Chloro-5,8-dioxo-5,8-dihydronaphthalene-1,4-diyl diacetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and are carried out in polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone compounds. Substitution reactions can result in a variety of substituted naphthalene derivatives.
科学的研究の応用
6-Chloro-5,8-dioxo-5,8-dihydronaphthalene-1,4-diyl diacetate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 6-Chloro-5,8-dioxo-5,8-dihydronaphthalene-1,4-diyl diacetate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and affecting various biochemical pathways.
類似化合物との比較
Similar Compounds
- 6-Chloro-5,8-dihydronaphthalene-1,4-diol
- 2-Chloro-5,8-dimethoxy-1,4-dihydronaphthalene
- 7-Chloro-3,4-dihydronaphthalen-1(2H)-one
Uniqueness
Compared to similar compounds, 6-Chloro-5,8-dioxo-5,8-dihydronaphthalene-1,4-diyl diacetate is unique due to the presence of both chlorine and acetate groups. This combination enhances its reactivity and allows for a broader range of chemical transformations. Additionally, its specific structural features make it a valuable intermediate in the synthesis of various organic compounds.
特性
CAS番号 |
78226-68-3 |
|---|---|
分子式 |
C14H9ClO6 |
分子量 |
308.67 g/mol |
IUPAC名 |
(4-acetyloxy-6-chloro-5,8-dioxonaphthalen-1-yl) acetate |
InChI |
InChI=1S/C14H9ClO6/c1-6(16)20-10-3-4-11(21-7(2)17)13-12(10)9(18)5-8(15)14(13)19/h3-5H,1-2H3 |
InChIキー |
UETMAZDHFAXCDZ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1=C2C(=O)C=C(C(=O)C2=C(C=C1)OC(=O)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




methanone](/img/structure/B14454769.png)








![3-Chloropyrazino[2,3-F]quinoxaline](/img/structure/B14454845.png)

![N-[3-(Dimethylamino)-2,2-dimethylpropyl]-3-hydroxypropanamide](/img/structure/B14454851.png)
